4-Nitrobenzyl-benzylcyanide

Description

Contextual Significance in Contemporary Organic Synthesis

The importance of 4-nitrophenylacetonitrile (B121139) in modern organic synthesis stems from the reactivity conferred by its functional groups: the nitrile and the nitro group. The para-nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.

Detailed research has demonstrated its utility as a precursor in the synthesis of various heterocyclic compounds. For instance, it is a key starting material for the preparation of 4-aminopyrazole derivatives. mdpi.com The synthesis involves the reaction of 4-nitrophenylacetonitrile with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form intermediates that can be cyclized to produce the desired pyrazole (B372694) structures. mdpi.com

Furthermore, 4-nitrophenylacetonitrile is employed in the preparation of p-nitrophenylacetic acid. drugfuture.com It also serves as a reagent in assays for the quantification of dihydroxylated aromatic compounds. researchgate.net The compound's ability to form a colored carbanion in the presence of certain substances has been explored for developing screening systems for enzymatic activity. researchgate.net

Structural Framework and Related Analogues of 4-Nitrophenylacetonitrile

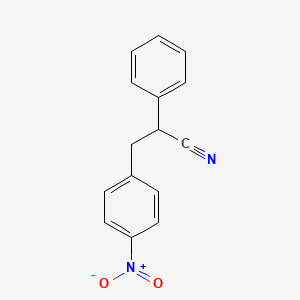

The structural framework of 4-nitrophenylacetonitrile consists of a benzene (B151609) ring substituted with a cyanomethyl group (-CH₂CN) and a nitro group (-NO₂) at positions 1 and 4, respectively. chemspider.com This arrangement is crucial to its chemical properties.

Several analogues of 4-nitrophenylacetonitrile exist, with variations in the substituent on the phenyl ring or the position of the nitro group. These structural differences significantly impact the compound's reactivity and applications.

Benzyl (B1604629) Cyanide (Phenylacetonitrile): The parent compound without the nitro group, benzyl cyanide, is a versatile reagent in its own right. chemicalbook.comsigmaaldrich.com It is a colorless oily liquid used in the synthesis of numerous compounds. chemicalbook.com

2-Nitrophenylacetonitrile (B16159) (o-Nitrophenylacetonitrile): This ortho-isomer of 4-nitrophenylacetonitrile exhibits different reactivity due to the proximity of the nitro and cyanomethyl groups. chemicalbook.com This steric hindrance can affect its participation in certain reactions. For example, studies have shown that 2-nitrophenylacetonitrile has lower enzymatic hydration activity compared to its para-isomer. It has been used in the synthesis of substituted α-carbolines and as an intermediate in the synthesis of strychnine. chemicalbook.com

(4-Fluoro-3-Nitrophenyl)Acetonitrile: This analogue contains both a fluoro and a nitro substituent on the phenyl ring. biosynth.com It is used in the synthesis of other complex molecules and has been studied for its potential biological activities. biosynth.com

4-Methylphenylacetonitrile: In this analogue, the electron-withdrawing nitro group is replaced by an electron-donating methyl group, which alters the electronic properties of the molecule and reduces its reactivity in certain contexts compared to 4-nitrophenylacetonitrile.

The table below summarizes the key properties of 4-nitrophenylacetonitrile and its related analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Nitrophenylacetonitrile | 555-21-5 | C₈H₆N₂O₂ | 162.15 | Strong electron-withdrawing nitro group at para position. drugfuture.combiosynth.com |

| Benzyl Cyanide | 140-29-4 | C₈H₇N | 117.15 | Parent compound, lacks the nitro group. chemicalbook.comsigmaaldrich.com |

| 2-Nitrophenylacetonitrile | 610-66-2 | C₈H₆N₂O₂ | 162.15 | Ortho-isomer, exhibits steric effects. chemicalbook.com |

| (4-Fluoro-3-Nitrophenyl)Acetonitrile | 157662-77-6 | C₈H₅FN₂O₂ | 180.14 | Contains fluoro and nitro substituents. biosynth.com |

| 4-Methylphenylacetonitrile | Not explicitly found | C₉H₉N | 131.17 | Contains an electron-donating methyl group. |

Research Findings on 4-Nitrophenylacetonitrile

Research into 4-nitrophenylacetonitrile has elucidated its synthesis and reactivity. A classic and well-documented method for its preparation involves the nitration of benzyl cyanide using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org This reaction typically yields a mixture of ortho and para isomers, from which the desired p-nitrobenzyl cyanide can be separated by recrystallization. orgsyn.org

A study has also explored the use of nitric acid and polyphosphoric acid as a nitrating agent for the para-orientation nitration of benzyl cyanide, reporting good yields and high purity of the final product. researchgate.net

In terms of reactivity, the formation of a carbanion from 4-nitrophenylacetonitrile has been a subject of study, with spectrophotometric analysis revealing different forms of the anion depending on the solvent system. researchgate.net The compound's participation in Knoevenagel condensation reactions has also been noted, where it can achieve high yields in the synthesis of compounds like iminocoumarins.

The following table presents key data points from various research findings on 4-nitrophenylacetonitrile.

| Property | Value | Source |

| Melting Point | 115-117 °C | drugfuture.com |

| Appearance | Elongated prisms from alcohol; White to Yellow to Green powder to crystal | drugfuture.comtcichemicals.com |

| Solubility | Insoluble in water; soluble in alcohol and ether | drugfuture.com |

| Synthesis Method 1 | Nitration of benzyl cyanide with HNO₃/H₂SO₄ | orgsyn.org |

| Synthesis Method 2 | Nitration of benzyl cyanide with HNO₃/Polyphosphoric acid | researchgate.net |

| Application | Preparation of p-nitrophenylacetic acid | drugfuture.com |

| Application | Synthesis of 4-aminopyrazole derivatives | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H12N2O2 |

|---|---|

Poids moléculaire |

252.27 g/mol |

Nom IUPAC |

3-(4-nitrophenyl)-2-phenylpropanenitrile |

InChI |

InChI=1S/C15H12N2O2/c16-11-14(13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)17(18)19/h1-9,14H,10H2 |

Clé InChI |

YOCOPKQGXPKDKF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Nitrobenzyl Benzylcyanide

Regioselective Nitration Approaches

The direct nitration of phenylacetonitrile (B145931) presents a common route to obtaining the desired 4-nitro isomer. However, this electrophilic substitution reaction can also yield the ortho and meta isomers, making regioselectivity a key challenge.

Direct Nitration of Phenylacetonitrile Utilizing Mixed Acid Systems

A prevalent method for the nitration of phenylacetonitrile involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgchegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. scirp.orgresearchgate.net

The reaction is typically performed at low temperatures, around 10°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. orgsyn.org After the addition of phenylacetonitrile to the cooled mixed acid, the mixture is stirred for a period to ensure complete reaction before being quenched in ice water to precipitate the product. orgsyn.org This process yields a mixture of ortho- and para-nitrobenzyl cyanide. orgsyn.org

Optimization Strategies for Para-Selectivity and Yield in Nitration Reactions

Achieving high para-selectivity is a primary goal in the synthesis of 4-nitrobenzyl-benzylcyanide. Traditional mixed acid nitration often results in a significant proportion of the ortho-isomer, which can be difficult to separate from the desired para-product. google.com

Several strategies have been developed to enhance the yield of the para-isomer. One approach involves the use of fuming nitric acid, which has been reported to increase the para-isomer yield to 56%, compared to 48.6% with standard concentrated nitric acid. google.com Another method utilizes a nitrating agent composed of concentrated sulfuric acid, concentrated phosphoric acid, and concentrated nitric acid. This system has been shown to significantly improve the yield of the para-nitrated product, reaching up to 70.50%. google.com This improvement is attributed to the directional nitration effect of the mixed acid composition. google.com

Cyano-Introduction Strategies

An alternative synthetic route involves the introduction of the cyanide group onto a benzyl (B1604629) ring that already contains a nitro group at the para position.

Nucleophilic Displacement Reactions Involving Nitrobenzyl Halides

This method utilizes a nucleophilic substitution reaction where a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), displaces a halide from a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or 4-nitrobenzyl bromide). google.commdma.ch The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdma.ch

However, this reaction can be complicated by side reactions. The high reactivity of the p-nitrobenzyl halide and the strong basicity of sodium cyanide can lead to the formation of 4,4'-dinitrostilbene (B1234727) as a major byproduct. google.com To mitigate this, adding a controlled amount of a strong acid like sulfuric acid to the reaction mixture has been shown to improve the yield of 4-nitrophenylacetonitrile (B121139) to around 40%. google.comgoogle.com

Emerging and Niche Synthetic Protocols

In addition to the more common methods, researchers have investigated alternative reagents and conditions to achieve a more efficient and environmentally friendly synthesis of this compound.

Directed Nitration Using Polyphosphoric Acid and Nitric Acid

A notable development in the regioselective nitration of phenylacetonitrile is the use of a mixture of concentrated nitric acid and polyphosphoric acid (PPA) as a para-directing nitrating agent. google.com This method offers several advantages, including avoiding the use of highly toxic cyanide salts and achieving a higher yield and conversion rate of the para-product. google.com

Under optimized conditions, with a molar ratio of concentrated nitric acid to phenylacetonitrile of 3.5:1, a reaction temperature of 20-25°C, and a reaction time of 2 hours, a molar conversion rate of 90.77% and a molar yield of 64.69% for p-nitrophenylacetonitrile have been reported, with a product purity of 99.11%. google.com The use of PPA appears to enhance the para-directing effect, leading to a more efficient synthesis. google.comresearchgate.net

Synthesis via Carbazole-Based Precursors

A comprehensive review of scientific literature and chemical databases does not reveal an established synthetic methodology for producing this compound from carbazole-based precursors. The chemical structures of carbazoles—large, fused aromatic heterocyclic systems—and this compound make such a transformation, which would require the disassembly of the stable carbazole (B46965) core, chemically improbable.

Carbazole derivatives are widely utilized in organic synthesis, but typically as photocatalysts, as components in hole-transport materials for optoelectronics, or as the final target molecule in a synthetic route. nih.govwvu.edu For instance, carbazole-based photocatalysts like 4CzIPN are employed to facilitate various light-mediated reactions, but they act as catalysts and are not incorporated into the final product's core structure. nih.gov

The synthesis of carbazoles themselves sometimes begins with nitroaromatic compounds. rsc.orgresearchgate.net For example, methods like the Cadogan cyclization involve the reductive cyclization of 2-nitrobiphenyls to form the carbazole skeleton. nih.gov However, this represents the reverse of the process requested, building up the carbazole ring from a nitro-substituted precursor, rather than using a carbazole to synthesize a nitro-substituted benzyl cyanide derivative.

Standard, well-documented methods for synthesizing p-nitrobenzyl cyanide involve the direct nitration of benzyl cyanide using a mixture of nitric and sulfuric acids. orgsyn.org This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of the benzyl cyanide molecule and does not involve carbazole-based intermediates or precursors. orgsyn.org

Due to the absence of research findings for the synthesis of this compound via carbazole-based precursors, no data tables on reaction conditions or yields can be provided.

Chemical Reactivity and Transformational Pathways of 4 Nitrobenzyl Benzylcyanide

Carbanion Chemistry and Nucleophilic Reactivity

The electron-withdrawing nature of the para-nitro group and the adjacent cyanide group significantly increases the acidity of the methylene (B1212753) protons of 4-nitrobenzyl cyanide, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile in numerous organic reactions.

Generation and Characterization of the 4-Nitrophenylacetonitrile (B121139) Anion

The 4-nitrophenylacetonitrile anion can be generated by treating 4-nitrobenzyl cyanide with a suitable base. wikipedia.orgrsc.org Experimental studies have employed bases such as sodium methoxide (B1231860) in methanol (B129727) or potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) to deprotonate the active methylene group. rsc.orgacs.org The resulting anion is often intensely colored, which can be a visual indicator of its formation. mdpi.com

The structure and charge distribution of the 4-nitrophenylacetonitrile anion have been investigated using spectroscopic and computational methods. Infrared (IR) spectroscopy reveals significant changes upon conversion of the parent molecule to the carbanion. Notably, there are strong decreases in the vibrational frequencies of the cyano and nitro groups, accompanied by a substantial increase in their band intensities. researchgate.net Ab initio calculations suggest that the negative charge is delocalized across the molecule, with the carbanionic center, phenylene ring, nitro group, and cyano group all sharing the charge. researchgate.net These calculations also indicate a change in the geometry of the methylene carbon from tetrahedral in the neutral molecule to a more planar configuration in the anion, along with a "quinoidization" of the phenyl ring. researchgate.net

Nucleophilic Addition to Electron-Deficient Aromatic Systems and σ-Complex Formation

The 4-nitrophenylacetonitrile anion readily participates in nucleophilic addition reactions with electron-deficient aromatic compounds. rsc.org A classic example is its reaction with 1,3,5-trinitrobenzene (B165232) in methanol, which leads to the formation of a stable anionic σ-complex, also known as a Meisenheimer complex. rsc.orgepa.gov Kinetic studies have been performed to measure the rates and equilibria of these addition reactions. rsc.org

The formation of such σ-complexes is a key step in many nucleophilic aromatic substitution reactions. For instance, the anion can attack electron-deficient systems like 4-nitrobenzofuroxan. rsc.orgepa.gov The stability of the resulting complex is influenced by the solvent and the nature of the substituents on the aromatic ring. In some cases, the formation of these adducts is reversible. acs.org

In a related process observed in mass spectrometry, the acetonitrile (B52724) anion (CH₂CN⁻) can react with 3,4-difluoronitrobenzene (B149031) through a nucleophilic attack to form an anionic σ-complex, which then eliminates a fluoride (B91410) ion. mdpi.comnih.gov This highlights the general reactivity pattern of nitrile-stabilized carbanions towards electron-poor aromatic systems.

Vicarious Nucleophilic Substitution (VNS) Processes with 4-Nitrobenzyl Chloride Derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the substitution of hydrogen atoms in electrophilic aromatic compounds. organic-chemistry.org In the context of 4-nitrobenzyl derivatives, the anion of 4-nitrobenzyl chloride can act as a nucleophile in VNS reactions. For example, it reacts with 1,3-dinitrobenzene (B52904) in the presence of a strong base like potassium tert-butoxide to yield 2,4,4'-trinitrodiphenylmethane. sci-hub.sesci-hub.se

The general mechanism of VNS involves the addition of a carbanion containing a leaving group to an electrophilic arene, forming a σ-adduct. organic-chemistry.orgkuleuven.be This is followed by a base-induced elimination of the leaving group (as HX), resulting in the substitution of a hydrogen atom on the aromatic ring. kuleuven.be This methodology provides a direct route to introduce substituted benzyl (B1604629) groups onto nitroaromatic rings. However, the reaction of the 4-nitrobenzyl chloride anion is noted to be more effective with highly electrophilic dinitroarenes compared to less reactive mononitroarenes, where self-condensation can become a competing process. sci-hub.se

Active Methylene Condensation Reactions

The activated methylene group of 4-nitrobenzyl cyanide makes it an excellent substrate for various condensation reactions, particularly those involving carbonyl compounds. rsc.orgorganic-chemistry.org

4-Nitrobenzyl cyanide can be condensed with triethyl orthoformate and a secondary amine, such as piperidine (B6355638) or morpholine, to produce enaminonitriles. mdpi.comresearchgate.netznaturforsch.com This reaction is typically carried out by heating the reactants, often in a solvent like dimethylformamide (DMF). znaturforsch.com The likely mechanism involves the in-situ formation of an amidoacetal from the orthoformate and the secondary amine, which then reacts with the active methylene group of 4-nitrobenzyl cyanide. znaturforsch.com The resulting enaminonitriles, such as 2-(4-nitrophenyl)-3-piperidinoacrylonitrile, are valuable intermediates in heterocyclic synthesis. mdpi.comresearchgate.netarkat-usa.org

| Reactants | Conditions | Product | Yield | Reference |

| 4-Nitrobenzyl cyanide, Triethyl orthoformate, Piperidine | Reflux in DMF, 72h | 2-(4-Nitrophenyl)-3-piperidinoacrylonitrile | 70% | znaturforsch.com |

| 4-Nitrobenzyl cyanide, Triethyl orthoformate, Morpholine | - | 2-(4-Nitrophenyl)-3-morpholinoacrylonitrile | - | mdpi.comresearchgate.net |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. researchgate.netsigmaaldrich.com 4-Nitrobenzyl cyanide serves as the active methylene component in these reactions, condensing with various aldehydes in the presence of a basic catalyst. mdpi.comcabidigitallibrary.org

This reaction is used to synthesize substituted stilbenes and other α,β-unsaturated nitriles. mdpi.comcabidigitallibrary.org The reaction of 4-nitrobenzyl cyanide with substituted benzaldehydes has been shown to produce (Z)-2,3-diphenylacrylonitrile analogs in good yields. cabidigitallibrary.org The reactivity in these condensations is influenced by the electronic nature of the aldehyde, with electron-withdrawing groups on the aldehyde generally leading to faster reactions and higher yields. nih.gov

| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Product Type | Reference |

| 4-Nitrobenzyl cyanide | Substituted Benzaldehydes | Base | (Z)-2,3-diaryl-acrylonitriles | cabidigitallibrary.org |

| 4-Nitrobenzyl cyanide | Aromatic Aldehydes | Basic Catalyst | Substituted Stilbenes | mdpi.com |

Condensation with Nitroarenes to Yield Arylcyanomethylenequinone Oxime Analogues

The condensation of benzyl cyanide derivatives, such as 4-Nitrobenzyl-benzylcyanide, with nitroarenes that are unsubstituted at the 4-position represents a direct method for synthesizing arylcyanomethylenequinone oxime analogues. mdpi.comresearchgate.net This reaction is a notable approach for constructing the core structure of these oximes. mdpi.comresearchgate.net The process involves the reaction of a benzyl cyanide with a nitro- or nitroheteroarene. mdpi.com

For instance, the reaction between benzyl cyanide and 4-chloronitrobenzene in a warm alcoholic solution of potassium hydroxide (B78521) was reported not to yield the expected arylcyanomethylenequinone oxime but rather an isoxazole (B147169) analogue. mdpi.com The study of arylcyanomethylenequinone oximes has revealed their potential as reagents in organic synthesis, exhibiting both electrophilic and nucleophilic characteristics. researchgate.net

Mild chemical and catalytic reduction of arylcyanomethylenequinone oximes can lead to the formation of 4-aminoarylacetonitrile analogues. mdpi.com For example, the reduction of 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime and its analogues using zinc and acetic acid in a methanolic solution has been shown to produce 4-(arylcyanomethyl)-arylamines. mdpi.com

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo several important transformations.

Nitriles can be hydrolyzed to form either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This conversion can be catalyzed by either acid or base. lumenlearning.comlibretexts.org In acidic hydrolysis, the nitrile is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.commasterorganicchemistry.com The reaction proceeds through the formation of a tetrahedral intermediate, which then releases ammonia (B1221849) (or an amine) to form an acyl-enzyme intermediate in enzymatic hydrolysis, followed by hydrolysis to the carboxylic acid. masterorganicchemistry.comresearchgate.net

| Product | Reagents and Conditions |

| Carboxylic Acid | Acidic or basic aqueous solution with heating libretexts.org |

| Amide | Acid or base catalysis lumenlearning.comlibretexts.org |

The Pinner reaction provides a method for converting nitriles into esters. wikipedia.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of an acid, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgd-nb.infonih.gov These salts are reactive intermediates that can be further treated with water to yield the corresponding ester. wikipedia.org The reaction is often performed at low temperatures to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and an alkyl chloride. wikipedia.org

Lewis acids, such as trimethylsilyl (B98337) triflate, can also promote the Pinner reaction, allowing for the synthesis of esters from nitriles and alcohols. d-nb.infonih.govresearchgate.net Good yields have been observed with primary alcohols and benzylic carbonitriles. researchgate.net For example, the reaction of benzyl alcohols with electron-withdrawing substituents, like 4-nitrobenzyl alcohol, with benzyl cyanide proceeds in good yields. d-nb.infonih.gov

| Reagent Type | Specific Reagents | Product |

| Acid Catalyst | Anhydrous HCl, TMSOTf wikipedia.orgd-nb.infonih.gov | Imino ester salt (Pinner salt) |

| Alcohol | Primary or secondary alcohols d-nb.infonih.gov | Ester (after hydrolysis of Pinner salt) |

The nitrile group can be reduced to a primary amine through catalytic hydrogenation. This transformation is a key step in the synthesis of phenethylamine (B48288) derivatives. The selective hydrogenation of benzyl cyanide to 2-phenylethylamine has been investigated using a Pd/Al2O3 catalyst. rsc.org The reaction conditions, including the solvent and the presence of additives like CO2 and water, can significantly influence the reaction rate and selectivity. rsc.org While hydrogenation in neat n-hexane primarily yields the secondary amine, the addition of water can promote the formation of the desired primary amine. rsc.org The use of various platinum group metals as catalysts, such as palladium, platinum, rhodium, and ruthenium, is common in hydrogenation reactions. future4200.com

Electrocatalytic hydrogenation using D2O as a deuterium (B1214612) source offers a method for synthesizing α,β-deuterated aryl ethylamines from aryl acetonitriles. nih.gov This one-pot, two-step strategy involves an initial H/D exchange at the α-position followed by the reductive deuteration of the nitrile group. nih.gov

Nitriles can undergo selective catalytic hydration to produce amides. A manganese-pincer complex has been reported to catalyze the hydration of a wide range of nitriles to their corresponding amides in moderate to good yields. acs.org

Furthermore, the same catalytic system, by changing the solvent from tert-butanol (B103910) to toluene (B28343) and using D2O, can achieve selective α-deuteration of nitriles. acs.org This method has been shown to be effective for various nitriles, including benzyl and heteroaromatic nitriles, yielding α-deuterated products with high selectivity. acs.org A ruthenium-pincer complex has also been demonstrated to catalyze the selective α-deuteration of aliphatic nitriles using D2O as the deuterium source under mild conditions. rsc.org The proposed mechanism involves a [2+2] cycloaddition between the nitrile and the catalyst, followed by tautomerization and H/D exchange. rsc.org

| Transformation | Catalyst System | Deuterium Source | Key Feature |

| α-Deuteration | Manganese-pincer complex | D2O in toluene | High selectivity for α-deuterated nitriles acs.org |

| α-Deuteration | Ruthenium-pincer complex | D2O | Low catalyst loading, mild conditions rsc.org |

Reactions Involving the Aromatic Ring and Nitro Substituent

The nitro group on the aromatic ring of this compound significantly influences its reactivity, primarily by acting as a strong electron-withdrawing group. masterorganicchemistry.com This deactivating effect makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzene (B151609). msu.edu However, the nitro group can be the site of various chemical transformations.

Aromatic nitro compounds are susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. numberanalytics.com The reaction typically proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. numberanalytics.com Kinetic studies have been conducted on the reactions of carbanions derived from substituted benzyl cyanides with electron-deficient aromatics like 1,3,5-trinitrobenzene and 4-nitrobenzofuroxan, leading to the formation of σ-adducts. rsc.org

The nitro group itself can be reduced to an amino group, a transformation that dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into an activating, ortho-, para-directing group. masterorganicchemistry.com This reduction is a key reaction for modifying the reactivity of the aromatic ring for subsequent electrophilic substitution reactions. masterorganicchemistry.com Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups. For example, the catalytic hydrogenation of nitrobenzene (B124822) can yield 4-aminodiphenylamine in the presence of a strong organic base and a hydrogenation catalyst. google.com

Further Nitration and Dinitration of the Aromatic Moiety

The nitration of benzyl cyanide typically yields a mixture of ortho and para isomers, with the formation of dinitro compounds generally not observed under standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids). orgsyn.org Specifically, when benzyl cyanide is treated with fuming nitric acid or a mixture of nitric and sulfuric acids at controlled temperatures (around 10-20°C), the primary products are o-nitrobenzyl cyanide and p-nitrobenzyl cyanide. orgsyn.org

However, the use of more potent nitrating agents, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can facilitate dinitration. pnas.org These reagents are highly reactive and can introduce a second nitro group onto an already nitrated aromatic ring, a process that is otherwise difficult. pnas.org For instance, the nitration of m-dinitrobenzene to 1,3,5-trinitrobenzene, a challenging transformation, can be achieved with nitronium tetrafluoroborate in fluorosulfuric acid. pnas.org While specific studies on the dinitration of this compound are not extensively detailed, the principles of aromatic nitration suggest that forcing conditions or highly reactive nitrating agents would be necessary to introduce a second nitro group onto the nitro-substituted ring. pnas.orgrushim.ru The presence of the electron-withdrawing nitro group deactivates the ring, making further electrophilic substitution more difficult. rushim.ru

Reduction of the Nitro Group

The nitro group of 4-nitrobenzyl cyanide can be reduced to an amino group, forming 4-aminobenzyl cyanide. A common and effective method for this transformation is the use of tin (Sn) and hydrochloric acid (HCl). cdnsciencepub.com This method is known for its high yield and the purity of the resulting aminonitrile. cdnsciencepub.com

Other reagents and conditions are widely used for the reduction of aromatic nitro compounds to amines and could be applicable to 4-nitrobenzyl cyanide. wikipedia.orgmasterorganicchemistry.com These include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and often clean method for nitro group reduction. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Systems: Besides tin, other metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also viable reagents for this reduction. wikipedia.orgcommonorganicchemistry.com It is worth noting that powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro compounds to amines as they tend to form azo compounds. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be critical, especially when other functional groups are present in the molecule, to ensure chemoselectivity. scispace.com For instance, reagents like tin(II) chloride or zinc in acidic conditions are considered mild and can selectively reduce the nitro group without affecting other reducible groups. commonorganicchemistry.com

Limitations in Reactivity and Unsuccessful Transformations

Specific Reaction Pathways Showing Limited Efficacy or Trace Product Formation (e.g., tert-butyl perester synthesis)

One notable example of a reaction with limited success for 4-nitrobenzyl cyanide is the synthesis of tert-butyl peresters. A method involving the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide (TBHP) has been developed for this purpose. rsc.orgrsc.orgresearchgate.net This reaction works well for a variety of substituted benzyl cyanides, including those with halogen and electron-donating groups, yielding moderate to good amounts of the corresponding tert-butyl peresters. rsc.orgrsc.org

However, when 4-nitrobenzyl cyanide was subjected to these reaction conditions, the transformation failed to produce a significant amount of the desired tert-butyl perester. The product was formed only in trace amounts. rsc.orgrsc.org This limitation highlights the influence of the strong electron-withdrawing nitro group on the reactivity of the benzylic position in this specific transformation.

Mechanistic Elucidations of Reactions Involving 4 Nitrobenzyl Benzylcyanide

Kinetic and Thermodynamic Aspects of Carbanion-Mediated Reactions

The reactions involving 4-nitrobenzyl-benzylcyanide often proceed through the formation of a carbanion intermediate. The generation of this carbanion from the parent benzyl (B1604629) cyanide derivative is a crucial step, and its stability is significantly influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group in the para position of the benzyl ring plays a important role in stabilizing the negative charge on the benzylic carbon through resonance and inductive effects.

Kinetic studies on the reactions of carbanions derived from substituted benzyl cyanides with electron-deficient aromatic compounds, such as 1,3,5-trinitrobenzene (B165232), provide valuable insights into their reactivity. rsc.orgrsc.org The rate of these reactions is dependent on the stability of the carbanion; however, with increasing carbanion reactivity, the rate constants approach a diffusion-controlled limit. rsc.org

Rate and equilibrium data for the formation of σ-adducts (Meisenheimer complexes) from the reaction of benzyl cyanide carbanions with electrophilic aromatic compounds have been extensively studied. rsc.orgrsc.org For instance, the reaction of the carbanion of 4-nitrobenzyl cyanide with 1,3,5-trinitrobenzene in methanol (B129727) demonstrates rapid equilibration to form the corresponding σ-adduct. rsc.org

Table 1: Kinetic and Equilibrium Data for the Reaction of Substituted Benzyl Cyanide Carbanions with 1,3,5-Trinitrobenzene in Methanol at 25°C rsc.org

| Substituent (X) in X-C₆H₄CH₂CN | pKa (in Methanol) | k₁ (dm³ mol⁻¹ s⁻¹) | k₋₁ (s⁻¹) | K₁ (dm³ mol⁻¹) |

| 4-NO₂ | 11.8 | 2.5 x 10⁸ | 1.2 x 10³ | 2.1 x 10⁵ |

| 4-CN | 15.65 | 1.1 x 10⁷ | 2.0 x 10³ | 5.5 x 10³ |

| 4-Br | 17.5 | 8.0 x 10⁵ | 5.0 x 10³ | 1.6 x 10² |

| H | 18.0 | 3.0 x 10⁵ | 6.0 x 10³ | 50 |

Note: Data extracted and compiled from cited research. rsc.org Values are illustrative of the trends observed.

The thermodynamic stability of the resulting adducts is also a key factor. The equilibrium constants (K₁) for adduct formation are significantly larger for benzyl cyanides with electron-withdrawing substituents, indicating a more favorable product formation. rsc.org

Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for this compound and related compounds. The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group. wikipedia.org

The generally accepted mechanism for these reactions is the SₙAr (addition-elimination) pathway. wikipedia.orglibretexts.org This two-step mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. wikipedia.orglibretexts.org The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org

Recent studies, however, have challenged the universal applicability of the stepwise mechanism, suggesting that some SₙAr reactions may proceed through a concerted mechanism. nih.gov Evidence from kinetic isotope effect (KIE) studies and computational analysis indicates that for certain substrates and nucleophiles, the formation of a discrete Meisenheimer intermediate might not occur. Instead, the bond formation with the nucleophile and bond breaking with the leaving group happen in a single transition state. nih.gov Concerted mechanisms are thought to be more likely with good leaving groups and on heterocyclic systems. nih.gov

Role of Metal-Ligand Cooperation in Catalytic Processes

Metal-ligand cooperation (MLC) has emerged as a powerful concept in catalysis, where both the metal center and the ligand are actively involved in substrate activation. rsc.orgnih.gov In the context of reactions involving nitrile-containing compounds like this compound, MLC can facilitate transformations such as hydration and α-deuteration. acs.org

Pincer complexes, particularly those capable of reversible dearomatization-rearomatization, have shown significant promise in MLC catalysis. rsc.orgnih.gov The dearomatization of the ligand can provide a thermodynamic driving force for the reaction. rsc.org For instance, manganese pincer complexes have been successfully employed in the hydration of nitriles to amides. acs.org The proposed mechanism involves the activation of the nitrile via a metal-ligand cooperative pathway, leading to the formation of key ketimido and enamido manganese pincer intermediates. acs.org

While direct catalytic applications of MLC on this compound itself are not extensively documented in the provided search results, the principles of MLC are highly relevant. The activation of the C-H bond adjacent to the nitrile group or the transformation of the nitrile functionality could potentially be achieved through catalysts designed to operate via MLC. For example, aluminum complexes with non-innocent ligands have demonstrated the ability to activate O-H bonds in alcohols, including 4-nitrobenzyl alcohol, through ligand-based proton transfer, a form of MLC. nih.gov

Investigations into Radical and Single Electron Transfer (SET) Pathways

Beyond ionic pathways, reactions of nitroaromatic compounds like this compound can also proceed through radical and single electron transfer (SET) mechanisms. The nitro group is a potent electron acceptor, facilitating the formation of radical anions.

Direct SET from an anionic organic base to nitrobenzene (B124822) has been shown to generate a stable nitrobenzenide radical anion. chemrxiv.org This process opens up pathways for radical-based reactivity. In the context of this compound, the presence of the nitro group makes it susceptible to SET from a suitable donor, which could initiate a radical chain reaction.

The Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) mechanism is another relevant pathway for nucleophilic aromatic substitution, proceeding through a radical anion intermediate. dalalinstitute.com This mechanism is typically initiated by an electron transfer to the aromatic substrate.

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze radical reactions involving SET processes. anu.edu.au For instance, NHC-catalyzed reductive coupling of nitrobenzyl bromides proceeds via radical intermediates. anu.edu.au Theoretical studies have proposed a relayed proton-coupled electron transfer (PCET) mechanism for diradical generation in certain NHC-catalyzed reactions. anu.edu.au

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can profoundly influence the reaction mechanism, rate, and selectivity of reactions involving this compound.

Solvent Effects:

Solvents can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. weebly.comhud.ac.uk In carbanion-mediated reactions, polar aprotic solvents are generally favored as they can solvate the counter-ion without strongly solvating the carbanion, thus enhancing its nucleophilicity. dalalinstitute.com Protic solvents, on the other hand, can solvate and stabilize the carbanion through hydrogen bonding, potentially reducing its reactivity. hud.ac.uk

In the context of SₙAr reactions, the polarity of the solvent can influence the stability of the charged Meisenheimer complex. For organocatalyzed atom transfer radical polymerization, the choice of solvent was found to modulate the photophysical and redox properties of the photocatalyst, thereby affecting the control over the polymerization. nih.gov

Catalyst Effects:

The catalyst plays a central role in directing the reaction towards a specific pathway. In the alkylation of benzyl cyanide with p-nitrobenzyl chloride, a phase-transfer catalyst was used to facilitate the reaction in a two-phase system. iupac.org

In catalytic processes involving metal complexes, the nature of the metal and the ligands dictates the reactivity. As discussed in the section on MLC, the design of the ligand is crucial for enabling cooperative substrate activation. rsc.orgnih.gov The electronic and steric properties of the catalyst can influence the stereoselectivity of the reaction, as demonstrated in the enantioselective C-H amination of alcohols where a chiral copper(I) catalyst was employed. researchgate.net

The presence of a catalyst can also alter the reaction mechanism entirely. For example, in the selective catalytic reduction (SCR) of nitrogen oxides, the Cu-CHA zeolite catalyst facilitates the reaction, and the presence of solvent molecules like water or ammonia (B1221849) on the active copper sites influences the energetics of the reaction intermediates. nih.gov

Strategic Applications of 4 Nitrobenzyl Benzylcyanide in Modern Organic Synthesis

Key Intermediate in Complex Chemical Architectures

Role in Agrochemical and Fragrance Synthesis

Agrochemicals

4-Nitrobenzyl cyanide, or p-nitrophenylacetonitrile, serves as a significant intermediate in the synthesis of various agrochemicals. google.com Its chemical structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on a benzene (B151609) ring, makes it a versatile building block for more complex molecules. The compound is utilized in the production of various agricultural products, highlighting its importance in the sector. lookchem.com While detailed public-domain research on its direct application in specific, commercialized pesticides is limited, its role as a precursor is well-established in chemical synthesis literature. google.com For instance, related structures like 4-nitrobenzyl thiocyanate (B1210189) are also key intermediates in formulating pest control agents. lookchem.com The reactivity of the 4-nitrobenzyl moiety is crucial for creating active ingredients with desired properties for the agrochemical industry.

Fragrances

In contrast to its role in agrochemicals, there is no significant evidence to suggest that 4-Nitrobenzyl cyanide is used in the fragrance industry. While its parent compound, benzyl (B1604629) cyanide, is a known precursor in the synthesis of fragrances such as phenethyl alcohol, the presence of the nitro (-NO2) group in 4-Nitrobenzyl cyanide alters its chemical and olfactory properties significantly. Generally, nitroaromatic compounds are not favored for fragrance applications due to potential toxicological concerns and undesirable odor profiles.

Catalytic Role in Organic Transformations

Research has identified 4-Nitrobenzyl cyanide as a solid catalyst in certain organic reactions. biosynth.com Its solid state at room temperature (melting point of 113-115 °C) allows it to be used in heterogeneous catalysis, which simplifies the process of separating the catalyst from the reaction mixture after completion. lookchem.com

One of its noted applications is as a radical inhibitor in the polymerization of vinyl acetate. lookchem.comottokemi.comottokemi.com In this role, it controls the rate of the polymerization reaction, preventing it from proceeding too quickly and ensuring a more uniform and predictable polymer product. lookchem.com Kinetic studies using electrochemical impedance spectroscopy have been performed to understand its reactivity, showing that the compound reacts with protons at a much slower rate than other ketones like methyl ethyl ketone. biosynth.com

Applications in Mechanistic Biochemistry Research

4-Nitrobenzyl cyanide has been identified as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. biosynth.com Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of receptors. nih.gov

The ability of 4-Nitrobenzyl cyanide to inhibit this enzyme makes it a useful chemical probe for studying the structure and function of the AChE active site. biosynth.com Understanding how small molecules like 4-Nitrobenzyl cyanide interact with and inhibit AChE is fundamental for the rational design of drugs targeting neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary class of therapeutic agents. science.govmdpi.com The inhibition of AChE by 4-Nitrobenzyl cyanide has been reported to lead to cell death, a finding that provides insight into the toxicological pathways associated with severe enzyme inhibition. biosynth.com

Research Findings Summary

| Application Area | Specific Use of 4-Nitrobenzyl cyanide | Key Research Finding | Reference |

|---|---|---|---|

| Agrochemical Synthesis | Intermediate for agrochemicals | Serves as a key building block for various agricultural chemicals. | google.com |

| Catalysis | Solid catalyst / Radical inhibitor | Used as a solid catalyst and as a radical inhibitor to control polymerization reactions, such as that of vinyl acetate. | biosynth.comlookchem.comottokemi.comottokemi.com |

| Biochemistry Research | Enzyme inhibition probe | Identified as an inhibitor of acetylcholinesterase (AChE), making it a useful tool for studying the enzyme's active site and mechanism. | biosynth.com |

Prospective Research Avenues and Challenges in 4 Nitrobenzyl Benzylcyanide Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of 4-nitrobenzyl cyanide often involves harsh reagents and conditions, such as the use of concentrated nitric and sulfuric acids for the nitration of benzyl (B1604629) cyanide. orgsyn.orggoogle.com This process generates significant acid waste, posing environmental concerns. researchgate.netmdpi.com Consequently, a major research focus is the development of more environmentally benign and sustainable synthetic routes.

One promising approach is the exploration of alternative nitrating agents and catalytic systems. For instance, the use of polyphosphoric acid (PPA) with nitric acid has been investigated for the para-orientation nitration of benzyl cyanide, offering a method to improve selectivity and potentially reduce waste. researchgate.net Another avenue involves solvent-free or "greener" solvent-based reactions. Microwave-assisted solvent-free methods have shown success in related syntheses, offering advantages like reduced reaction times, higher yields, and simplified work-up procedures. researchgate.net Research into solid-phase synthesis and the use of recyclable catalysts also holds potential for minimizing the environmental impact of 4-nitrobenzyl cyanide production. researchgate.net

The development of protocols that avoid hazardous reagents altogether is a key goal. For example, moving away from the use of sodium cyanide in alternative synthetic routes is desirable due to its high toxicity. google.com Exploring enzymatic or biocatalytic methods for the synthesis of 4-nitrobenzyl cyanide and its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Table 1: Comparison of Synthetic Protocols for 4-Nitrobenzyl Cyanide

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Nitration | Benzyl cyanide, Conc. HNO₃, Conc. H₂SO₄ | Cool temperatures (10-20°C) | Well-established procedure | Generates significant acid waste, potential for side products |

| PPA-Assisted Nitration | Benzyl cyanide, HNO₃, Polyphosphoric acid (PPA) | 20-25°C | Improved para-selectivity | PPA can be difficult to handle and dispose of |

| Microwave-Assisted Synthesis | (For related compounds) | Solvent-free | Reduced reaction time, high yields, simplified work-up | Specific protocols for 4-nitrobenzyl cyanide need development |

Discovery of Novel Reactivity Patterns and Catalytic Systems

4-Nitrobenzyl cyanide is a versatile building block in organic synthesis. researchgate.netmdpi.com Its chemical structure, featuring a reactive methylene (B1212753) group activated by both the nitrile and the nitro-substituted aromatic ring, allows for a wide range of chemical transformations. ketonepharma.com Future research will likely focus on uncovering new reactivity patterns and developing novel catalytic systems to exploit its synthetic potential further.

One area of interest is the development of new catalytic systems for reactions involving 4-nitrobenzyl cyanide. For example, copper-catalyzed oxidative coupling reactions have been explored for benzyl cyanide derivatives, although 4-nitrobenzyl cyanide itself showed limited success under the tested conditions. rsc.orgrsc.org Further investigation into different catalysts, such as those based on palladium, rhodium, or other transition metals, could unlock new synthetic pathways. ukzn.ac.zanih.gov The use of heterogeneous catalysts is also a promising area, offering advantages in terms of catalyst recovery and reuse. rsc.org

The exploration of multicomponent reactions involving 4-nitrobenzyl cyanide is another exciting frontier. niist.res.in These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Developing new multicomponent reactions that incorporate 4-nitrobenzyl cyanide could lead to the rapid and efficient synthesis of novel and structurally diverse molecules. Furthermore, the unique electronic properties of 4-nitrobenzyl cyanide, influenced by the electron-withdrawing nitro group, make it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies. ketonepharma.com

Table 2: Selected Reactions and Reactivity of 4-Nitrobenzyl Cyanide

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Condensation | Triethyl orthoformate, piperidine (B6355638)/morpholine | 2-Aryl-2-aminocrylonitriles | researchgate.netmdpi.com |

| Cycloaddition | Sodium azide, heterogeneous catalyst (WAlPO-5) | 5-Substituted 1H-tetrazoles | rsc.org |

| Oxidative Coupling | tert-Butyl hydroperoxide, Cu(OAc)₂ | (Trace product) | rsc.orgrsc.org |

| Reaction with Nitrobenzene (B124822) | Base catalyst | 4-(Phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | mdpi.com |

Advanced Computational and Spectroscopic Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving 4-nitrobenzyl cyanide is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational and spectroscopic techniques are powerful tools for gaining these mechanistic insights.

Computational studies, such as those employing density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the influence of substituents and catalysts on reactivity. diva-portal.org For instance, computational studies on related SNAr reactions have provided valuable information on transition-state structures. acs.org Similar studies on the reactions of 4-nitrobenzyl cyanide could elucidate the role of the nitro group in activating the molecule and guide the development of more efficient catalysts.

Spectroscopic techniques play a vital role in identifying reaction intermediates and characterizing final products. High-performance liquid chromatography (HPLC) is used to determine the purity and isomeric distribution of 4-nitrobenzyl cyanide. google.com Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups. google.comtsijournals.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. mdpi.comresearchgate.net In the future, more advanced techniques like time-resolved spectroscopy could be employed to directly observe short-lived intermediates in reactions involving 4-nitrobenzyl cyanide, providing unprecedented mechanistic detail. Kinetic isotope effect (KIE) studies are another powerful tool for probing reaction mechanisms, as demonstrated in studies of SN2 reactions involving benzyl chlorides. diva-portal.org

Expansion of Applications in Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural features of 4-nitrobenzyl cyanide make it an attractive component for the design of functional molecules in supramolecular chemistry and advanced materials science. unifr.ch The nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of self-assembling supramolecular architectures. unifr.ch

In supramolecular chemistry, 4-nitrobenzyl cyanide derivatives could be incorporated into larger host-guest systems, molecular sensors, or stimuli-responsive materials. The nitro group can act as a recognition site for specific analytes or as a trigger for a conformational change in response to an external stimulus like light or a change in pH.

In materials science, the incorporation of 4-nitrobenzyl cyanide moieties into polymers or other materials can impart specific properties. For example, the nitro group is a well-known chromophore, and its presence could lead to materials with interesting optical or nonlinear optical properties. The use of related nitrobenzyl groups as photolabile protecting groups in polymer chemistry suggests that materials incorporating 4-nitrobenzyl cyanide could be designed to be photosensitive, allowing for applications in photolithography or controlled drug release. researchgate.netunifr.ch Further research into the synthesis of polymers and functional materials derived from 4-nitrobenzyl cyanide is a promising area for future exploration.

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl-benzylcyanide, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, benzylcyanide derivatives can be synthesized via alkylation of nitrile precursors using nitrobenzyl halides (e.g., 4-nitrobenzyl bromide) under anhydrous conditions . Key parameters include:

- Molar Ratios : Maintain a 1:1.2 excess of the nitrobenzyl halide to the cyanide precursor to drive the reaction to completion.

- Temperature : Reactions are often conducted at 60–80°C in aprotic solvents like DMF or acetonitrile.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity, with yields averaging 65–75% .

Characterization via melting point analysis and comparison with literature data (e.g., SciFinder, Reaxys) is critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR : H NMR (DMSO-d) should show aromatic protons as doublets (δ 7.8–8.3 ppm for nitro groups) and benzylic CH signals (δ 4.5–5.0 ppm). C NMR confirms the nitrile peak at ~115 ppm .

- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 257.1 (calculated for CHNO) .

Q. How should researchers mitigate stability issues during storage of this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and heat. Storage recommendations include:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Atmosphere : Use desiccants (e.g., silica gel) under inert gas (N or Ar) to avoid hydrolysis of the nitrile group .

- Stability Testing : Monitor degradation via HPLC every 3 months; a >5% impurity threshold warrants repurification .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the benzyl position for nucleophilic attack. Kinetic studies using UV-Vis spectroscopy reveal a second-order rate constant () of ~3.2 × 10 L mol s in reactions with amines. Isotopic labeling (e.g., N) and DFT calculations can further elucidate transition-state stabilization mechanisms .

Q. What advanced analytical methods resolve ambiguities in reaction pathways involving this compound?

- Methodological Answer :

Q. How should researchers address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Contradictions often arise from impurities or methodological variability. To resolve discrepancies:

- Replicate Experiments : Conduct DSC/TGA analyses in triplicate under controlled humidity (<5% RH).

- Cross-Validate : Compare results with independent techniques (e.g., isothermal calorimetry) .

- Statistical Analysis : Apply ANOVA to identify significant outliers caused by procedural errors .

Q. What strategies validate this compound as a pharmacophore in drug discovery?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity (ΔG < −7 kcal/mol suggests viability).

- In Vitro Assays : Test cytotoxicity (IC) in cancer cell lines (e.g., HeLa) and compare with control compounds.

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.